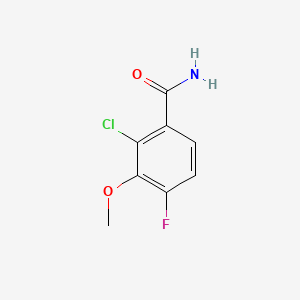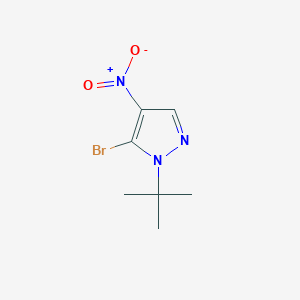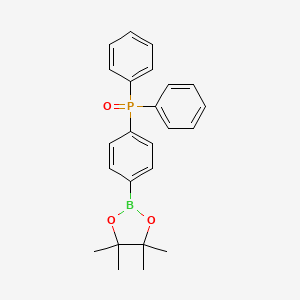
Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is an organic compound that features a boronic ester and a phosphine oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide typically involves the following steps:
Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This can be done by reacting an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Phosphine Oxide Formation: The phosphine oxide group can be introduced by reacting the corresponding phosphine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phosphine group can be oxidized to form the phosphine oxide.
Suzuki-Miyaura Cross-Coupling: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Protodeboronation: The boronic ester group can undergo protodeboronation in the presence of an acid or base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl halide.
Protodeboronation: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide.
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Protodeboronation: The corresponding aryl compound without the boronic ester group.
Scientific Research Applications
Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry:
Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed cross-coupling reactions.
Mechanism of Action
The mechanism of action of Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide depends on the specific reaction it is involved in. For example:
In Suzuki-Miyaura Cross-Coupling: The boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The palladium catalyst facilitates the formation of a palladium-aryl intermediate, which then reacts with the boronic ester to form the final product.
In Oxidation Reactions: The phosphine group is oxidized to form the phosphine oxide, typically through the transfer of an oxygen atom from the oxidizing agent to the phosphine.
Comparison with Similar Compounds
Similar Compounds
Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: Similar structure but with an amine group instead of a phosphine oxide.
Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid: Similar structure but with a boronic acid group instead of a phosphine oxide.
Uniqueness
Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is unique due to the presence of both a boronic ester and a phosphine oxide group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and catalysis.
Properties
Molecular Formula |
C24H26BO3P |
|---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
2-(4-diphenylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H26BO3P/c1-23(2)24(3,4)28-25(27-23)19-15-17-22(18-16-19)29(26,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18H,1-4H3 |
InChI Key |
MWHAOLONSWOHQI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



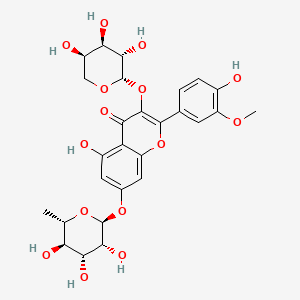
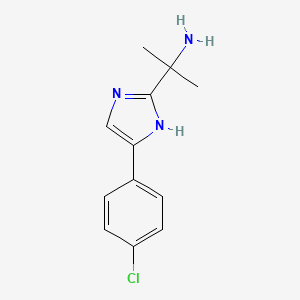
![(R)-N-[(R)-[4-(tert-butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032313.png)
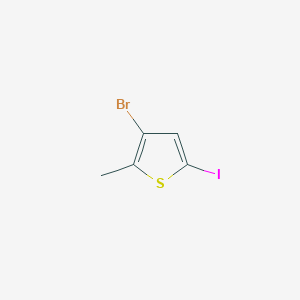
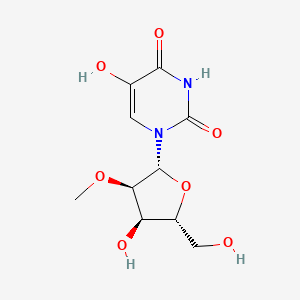
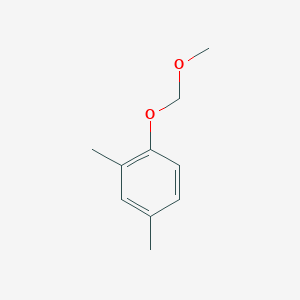
![(6-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14032333.png)
![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)
![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)
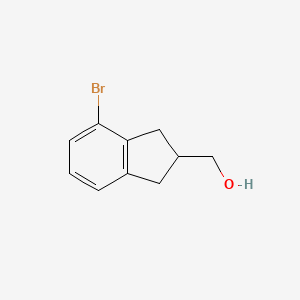
![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)
